

Structure and properties of ML380 compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML380	
Cat. No.:	B609160	Get Quote

An in-depth guide to the structure, properties, and biological activities of two distinct research compounds, **ML380** and ML385, is presented below. This document addresses the common confusion between the two molecules, providing detailed technical information on **ML380** as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor and ML385 as an inhibitor of the NRF2 signaling pathway.

Clarification: ML380 vs. ML385

It is crucial to distinguish between two similarly named compounds that have fundamentally different biological targets and mechanisms of action.

- ML380 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). It enhances the receptor's response to the endogenous ligand, acetylcholine.
- ML385 is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor in the cellular antioxidant response. It functions by disrupting the NRF2-MAFG protein complex.

This guide will detail the properties and experimental data for both compounds to provide a comprehensive resource for the scientific community.

ML385: A Specific NRF2 Inhibitor

ML385 is a valuable chemical probe for studying the role of the NRF2 pathway in various physiological and pathological processes, particularly in the context of cancer and therapeutic



resistance.

Structure and Physicochemical Properties of ML385

Property	Value	
IUPAC Name	4-{[2-(4-chlorophenyl)acetyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide	
Molecular Formula	C17H15CIN4O3S2	
Molecular Weight	438.91 g/mol	
CAS Number	846557-71-9	
Canonical SMILES	CC1=NN=C(S1)NS(=O) (=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C 3)Cl	

Biological Activity and Quantitative Data of ML385

ML385 was identified as a potent NRF2 inhibitor through a quantitative high-throughput screen. [1] It has been shown to sensitize cancer cells to chemotherapy by downregulating the NRF2-mediated antioxidant response.[1][2]

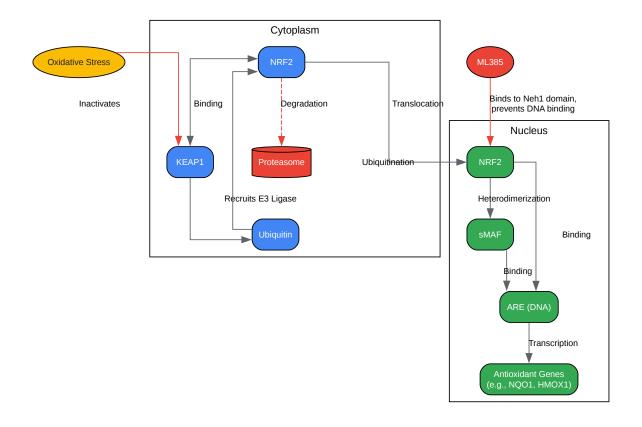


Parameter	Cell Line	Value	Experimental Context
IC50	A549 (NSCLC)	1.9 μΜ	Inhibition of NRF2- MAFG binding to ARE-DNA (Fluorescence Polarization Assay)[3]
Maximal Inhibitory Concentration	A549 (NSCLC)	5 μΜ	Inhibition of NRF2- mediated transcription (72h treatment)[1]
In Vivo Efficacy	A549 Xenograft	30 mg/kg (i.p.)	In combination with carboplatin, significantly reduced tumor growth.[3]

Signaling Pathway of NRF2 and Inhibition by ML385

Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing their transcription. ML385 directly binds to the Neh1 domain of NRF2, which is responsible for DNA binding, thereby inhibiting the formation of the functional NRF2-MAFG complex on the ARE.[1][3]





Click to download full resolution via product page

Caption: NRF2 signaling pathway and mechanism of inhibition by ML385.

Experimental Protocols for ML385

Fluorescence Polarization Assay for NRF2-MAFG-ARE Binding:

- A fluorescein-labeled DNA probe containing the ARE sequence is used.
- Recombinant NRF2 and MAFG proteins are incubated with the probe.
- The binding of the protein complex to the DNA probe results in a high fluorescence polarization value.
- ML385 is added in varying concentrations to determine its ability to disrupt this interaction, leading to a decrease in polarization.



• The IC₅₀ value is calculated from the dose-response curve.[1]

Cell-Based NRF2 Reporter Assay:

- A549 cells are transfected with a luciferase reporter plasmid containing multiple copies of the ARE.
- Cells are treated with a known NRF2 activator (e.g., sulforaphane) in the presence or absence of ML385.
- Luciferase activity is measured after a defined incubation period (e.g., 24-48 hours).
- A decrease in luciferase activity in the presence of ML385 indicates inhibition of NRF2 transcriptional activity.

ML380: A Positive Allosteric Modulator of M5 mAChR

ML380 is a CNS-penetrant M5 positive allosteric modulator (PAM) that serves as a critical tool for investigating the physiological roles of the M5 muscarinic acetylcholine receptor, which has been implicated in processes such as addiction and schizophrenia.[4][5]

Structure and Physicochemical Properties of ML380

Property	Value	
IUPAC Name	N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2- (trifluoromethyl)phenyl]methyl]piperidine-4- carboxamide	
Molecular Formula	C23H25F3N4O3S	
Molecular Weight	494.53 g/mol	
CAS Number	1627138-52-6[4]	
Canonical SMILES	CCN(CC1=CC=CC=C1C(F) (F)F)C(=0)C2CCN(CC2)S(=0) (=0)C3=CC4=C(C=C3)NN=C4[6]	



Biological Activity and Quantitative Data of ML380

ML380 enhances the affinity of acetylcholine (ACh) for the M5 receptor and potentiates its downstream signaling.[4]

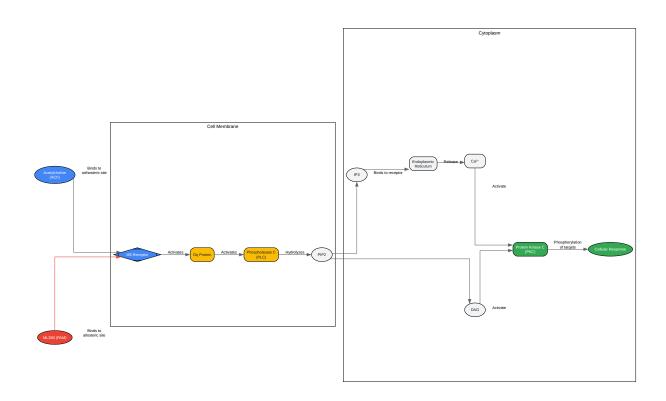
Parameter	Species	Value	Experimental Context
EC50 (M5)	Human	190 nM	Positive allosteric modulation[4][5]
EC50 (M5)	Rat	610 nM	Positive allosteric modulation[4][5]
pEC ₅₀ (IP Accumulation)	CHO-hM5 cells	5.33	Stimulation of inositol phosphate accumulation[4]
pEC ₅₀ (Ca ²⁺ Mobilization)	CHO-hM5 cells	5.71	Stimulation of intracellular calcium mobilization[4]
Half-life (t1/2)	Rat	22 min	Intravenous administration (1 mg/kg)[4]
Clearance	Rat	66 mL/min/kg	Intravenous administration (1 mg/kg)[4]
Volume of Distribution (Vd)	Rat	1.6 L/kg	Intravenous administration (1 mg/kg)[4]

Signaling Pathway of M5 mAChR and Modulation by ML380

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins. Activation by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate



(PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and cellular responses. **ML380** binds to an allosteric site on the M5 receptor, distinct from the ACh binding site, and potentiates this signaling cascade.



Click to download full resolution via product page

Caption: M5 mAChR signaling and positive allosteric modulation by ML380.

Experimental Protocols for ML380

Inositol Phosphate (IP) Accumulation Assay:



- Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (CHO-hM5) are seeded in multi-well plates.
- Cells are labeled overnight with myo-[3H]inositol.
- The cells are washed and then stimulated with a sub-maximal concentration of acetylcholine
 in the presence of varying concentrations of ML380 for a defined period (e.g., 30-60
 minutes) in a buffer containing LiCl (to inhibit IP degradation).
- The reaction is terminated, and the cells are lysed.
- Total inositol phosphates are isolated using anion-exchange chromatography.
- The amount of [3H]-IP is quantified by scintillation counting.
- The EC₅₀ value for **ML380**'s potentiation is determined from the dose-response curve.[4] Intracellular Calcium Mobilization Assay:
- CHO-hM5 cells are plated in black-walled, clear-bottom multi-well plates.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- The baseline fluorescence is measured using a plate reader with fluorescence imaging capabilities (e.g., FLIPR).
- Cells are stimulated with acetylcholine in the presence of varying concentrations of ML380.
- The change in intracellular calcium is monitored in real-time by measuring the increase in fluorescence intensity.
- The EC₅₀ value is calculated from the concentration-response curve of the peak fluorescence signal.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. invivochem.net [invivochem.net]
- 6. ML380 | C23H25F3N4O3S | CID 71737672 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure and properties of ML380 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609160#structure-and-properties-of-ml380-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com